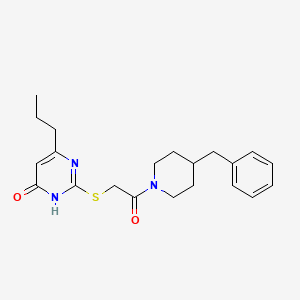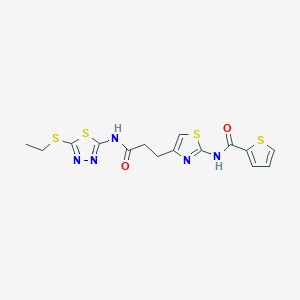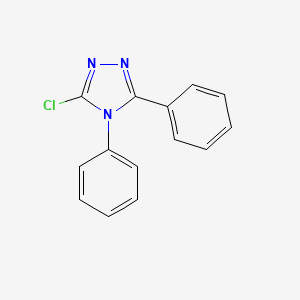
2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to interact with various neurotransmitter receptors, including GABA receptors and opioid receptors, which are involved in the modulation of pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of inflammatory mediator production, and the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anticonvulsant and analgesic activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its synthesis can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and molecular targets, which may lead to the development of more effective drugs. Another direction is to explore its potential therapeutic applications, including its use as an anticonvulsant, analgesic, anti-inflammatory, and anticancer agent. Additionally, future studies may focus on improving the synthesis of this compound and developing new synthetic routes.
Métodos De Síntesis
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been achieved using different methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst to yield the desired product. The Hantzsch reaction involves the reaction of an aldehyde, a β-dicarbonyl compound, and ammonia in the presence of a catalyst to yield the desired product. The Gewald reaction involves the reaction of an α-cyanoester, a thioketone, and elemental sulfur in the presence of a catalyst to yield the desired product.
Aplicaciones Científicas De Investigación
2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one has been studied for its potential pharmacological properties, including its anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has been found to exhibit potent anticonvulsant activity in animal models, and its analgesic and anti-inflammatory activities have been attributed to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Its anticancer activity has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-2-6-18-14-19(25)23-21(22-18)27-15-20(26)24-11-9-17(10-12-24)13-16-7-4-3-5-8-16/h3-5,7-8,14,17H,2,6,9-13,15H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROCUZSCUUXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2622427.png)

![N-(4-fluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2622429.png)


![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2622435.png)
![2-Hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate](/img/structure/B2622436.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide](/img/structure/B2622438.png)


![N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2622443.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2622448.png)